molecular formula C14H10F3NO4S B13584818 6-(4-Sulfanylphenyl)pyridine-3-carboxylic acid, trifluoroacetic acid

6-(4-Sulfanylphenyl)pyridine-3-carboxylic acid, trifluoroacetic acid

Cat. No.: B13584818
M. Wt: 345.30 g/mol
InChI Key: DFKHMOVFIKHPNZ-UHFFFAOYSA-N
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Description

6-(4-sulfanylphenyl)pyridine-3-carboxylic acid; trifluoroacetic acid is a compound that combines a pyridine ring with a carboxylic acid group and a sulfanylphenyl group, along with trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-sulfanylphenyl)pyridine-3-carboxylic acid typically involves the introduction of the sulfanylphenyl group to the pyridine ring, followed by the addition of the carboxylic acid group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-sulfanylphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo substitution reactions, where different functional groups replace the hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

6-(4-sulfanylphenyl)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-sulfanylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with target proteins, altering their function and leading to various biological effects. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A pyridinecarboxylic acid with a carboxyl group at the 2-position.

    Nicotinic acid (Niacin): A pyridinecarboxylic acid with a carboxyl group at the 3-position.

    Isonicotinic acid: A pyridinecarboxylic acid with a carboxyl group at the 4-position.

Uniqueness

6-(4-sulfanylphenyl)pyridine-3-carboxylic acid is unique due to the presence of the sulfanylphenyl group, which imparts distinct chemical properties and reactivity compared to other pyridinecarboxylic acids. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H10F3NO4S

Molecular Weight

345.30 g/mol

IUPAC Name

6-(4-sulfanylphenyl)pyridine-3-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H9NO2S.C2HF3O2/c14-12(15)9-3-6-11(13-7-9)8-1-4-10(16)5-2-8;3-2(4,5)1(6)7/h1-7,16H,(H,14,15);(H,6,7)

InChI Key

DFKHMOVFIKHPNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)S.C(=O)(C(F)(F)F)O

Origin of Product

United States

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